molecular formula C6H11N3O B2590963 3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 1367990-60-0

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2590963
CAS No.: 1367990-60-0
M. Wt: 141.174
InChI Key: BYOLXWWFPWRNQB-UHFFFAOYSA-N
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Description

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic organic compound that features a pyrazolone core structure

Scientific Research Applications

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the development of catalysts and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one” is not available, aminopropyl compounds like spermidine are thought to help stabilize some membranes and nucleic acid structures .

Safety and Hazards

Aminopropyl compounds can pose certain hazards. For example, APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

The future directions of aminopropyl compounds are promising. For instance, nine different surface modifications of cellulose nanofibrils (CNF) with 3-aminopropyl triethoxysilane (ATS) were investigated, showing potential for future applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-aminopropylamine with a suitable pyrazolone precursor. One common method includes the following steps:

    Condensation Reaction: The reaction of 3-aminopropylamine with ethyl acetoacetate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropyltriethoxysilane: Used for surface functionalization in biosensors.

    3-aminopropyltrimethoxysilane: Similar applications in surface modification.

    N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Utilized in the preparation of molecularly imprinted polymers.

Uniqueness

3-(3-aminopropyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its pyrazolone core, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

3-(3-aminopropyl)-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-3-1-2-5-4-6(10)9-8-5/h1-4,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOLXWWFPWRNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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